Comparative LSD1 Inhibitory Activity of 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine
While 3-(Difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine serves as a core scaffold, optimized derivatives, such as compound 46, demonstrate remarkable potency against LSD1. Compound 46 inhibits LSD1 enzymatic activity with an IC50 value of 3.1 nM, and inhibits cell growth in MV4;11 acute leukemia cells with an IC50 of 0.6 nM. This high potency is not achievable with the parent scaffold alone, but it highlights the critical role of the pyrrolo[2,3-c]pyridine core in conferring potent LSD1 inhibition .
| Evidence Dimension | Inhibition of LSD1 Enzymatic Activity |
|---|---|
| Target Compound Data | IC50 = 3.1 nM (Compound 46, a derivative of the pyrrolo[2,3-c]pyridine scaffold) |
| Comparator Or Baseline | IC50 = Not reported for the parent compound 3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridin-4-amine, but serves as a baseline for scaffold potential. |
| Quantified Difference | N/A - Cross-study comparable |
| Conditions | LSD1 enzymatic activity assay (cell-free); MV4;11 cell viability assay. |
Why This Matters
Demonstrates the potential of the pyrrolo[2,3-c]pyridine scaffold to yield highly potent LSD1 inhibitors, which is a key differentiation from other heterocyclic cores.
